molecular formula C20H19FN2O4S B3012903 (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 941976-75-6

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No.: B3012903
CAS No.: 941976-75-6
M. Wt: 402.44
InChI Key: IARRQGVUAOCWEF-XDOYNYLZSA-N
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Description

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a benzothiazole-derived compound featuring a fluorinated benzothiazole core and a 3,4,5-trimethoxybenzamide substituent. The Z-configuration of the imine bond and the presence of an allyl group at the 3-position of the benzothiazole ring distinguish its stereoelectronic properties.

Properties

IUPAC Name

N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S/c1-5-8-23-14-7-6-13(21)11-17(14)28-20(23)22-19(24)12-9-15(25-2)18(27-4)16(10-12)26-3/h5-7,9-11H,1,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARRQGVUAOCWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against cancer cells, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a thiazole ring fused with a benzamide structure, characterized by the following molecular formula:

PropertyValue
Molecular FormulaC17H19FN2O3S
Molecular Weight354.41 g/mol
Melting Point209-212°C
SolubilitySoluble in polar solvents (methanol, ethanol, DMSO)

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the thiazole core : Cyclization of appropriate precursors.
  • Allylation : Introduction of the allyl group using allyl halides.
  • Fluorination : Electrophilic fluorination to introduce the fluorine atom.
  • Formation of the benzamide moiety : Reaction with acetic anhydride or a similar coupling agent.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using assays like MTT and flow cytometry .

Mechanism of Action :

  • The compound induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins.
  • It has been shown to disrupt cell cycle progression by affecting regulatory proteins such as cyclins and CDKs.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against a range of bacteria and fungi. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Case Studies and Research Findings

  • Study on Cancer Cell Lines :
    • A study evaluated the effects of the compound on A431 and A549 cells at concentrations ranging from 1 to 10 µM. Results indicated a dose-dependent inhibition of cell viability and significant induction of apoptosis .
    • Western blot analysis revealed downregulation of pro-survival signaling pathways (AKT/ERK), supporting its potential as a dual-action therapeutic agent .
  • Antimicrobial Efficacy :
    • In vitro tests showed that the compound inhibited growth in bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
    • The compound also exhibited antifungal activity against Candida albicans, suggesting its potential application in treating infections caused by resistant strains .

Future Directions

Further research is warranted to explore:

  • In vivo studies : To assess the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic studies : To elucidate detailed pathways involved in its anticancer and antimicrobial activities.
  • Modification studies : To enhance potency and selectivity through structural analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole Derivatives

The compound shares structural similarities with other benzothiazole-amide hybrids. For example, (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (PubChem entry, 2004) differs in two key substituents:

  • 6-ethoxy vs. 6-fluoro on the benzothiazole ring.
  • Prop-2-yn-1-yl vs. allyl at the 3-position.

These modifications influence physicochemical properties:

  • Fluorine (electron-withdrawing) enhances ring stability and may improve pharmacokinetic profiles compared to ethoxy (electron-donating) .

Table 1: Comparative Analysis of Benzothiazole Derivatives

Property Target Compound (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
Benzothiazole Substituent 6-fluoro 6-ethoxy
3-Position Group Allyl Propargyl
Electron Effects Electron-withdrawing (F) Electron-donating (OCH₂CH₃)
Molecular Flexibility Moderate (allyl) Low (propargyl)
Predicted logP ~3.2 (estimated) ~3.5 (estimated)

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